1-(2-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide
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Overview
Description
1-(2-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide is a chemical compound that belongs to the class of indole derivatives It is characterized by the presence of a chlorobenzyl group attached to the indole ring, along with an imidothiocarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide typically involves the reaction of 2-chlorobenzyl chloride with indole-3-carboxaldehyde in the presence of a base to form the intermediate 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde. This intermediate is then reacted with ammonium thiocyanate and hydroiodic acid to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-(2-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorobenzyl imidothiocarbamate hydrochloride
- 3-(Trifluoromethyl)benzyl imidothiocarbamate hydrochloride
- 4-(Methylsulfonyl)benzyl imidothiocarbamate hydrobromide
Uniqueness
1-(2-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide is unique due to its specific combination of the indole ring and the imidothiocarbamate moiety. This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
[1-[(2-chlorophenyl)methyl]indol-3-yl] carbamimidothioate;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S.HI/c17-13-7-3-1-5-11(13)9-20-10-15(21-16(18)19)12-6-2-4-8-14(12)20;/h1-8,10H,9H2,(H3,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETGGNFTXHDQAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)SC(=N)N)Cl.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClIN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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